SDZ 220-581 Ammonium salt

Beschreibung

Eigenschaften

IUPAC Name |

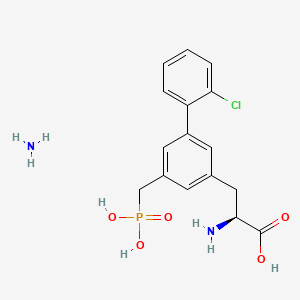

(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClNO5P.H3N/c17-14-4-2-1-3-13(14)12-6-10(8-15(18)16(19)20)5-11(7-12)9-24(21,22)23;/h1-7,15H,8-9,18H2,(H,19,20)(H2,21,22,23);1H3/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKZYMJZKPLCNJ-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N)Cl.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N)Cl.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179411-94-0 | |

| Record name | 179411-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Potency of SDZ 220-581 Ammonium Salt: A Technical Guide to its pKi Value and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of SDZ 220-581 ammonium salt, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. A comprehensive understanding of its binding affinity, mechanism of action, and the experimental methodologies used for its characterization is crucial for its application in neuroscience research and drug development.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for the NMDA receptor is quantified by its pKi value. The pKi is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the agonist. A higher pKi value indicates a greater binding affinity.

| Compound | Target Receptor | pKi Value |

| This compound | NMDA Receptor | 7.7[1][2][3][4][5][6] |

Table 1: Binding Affinity of this compound. This table summarizes the reported pKi value of this compound for the NMDA receptor.

Mechanism of Action: Competitive Antagonism

SDZ 220-581 acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][5][7] This means that it directly competes with the endogenous agonist, glutamate, for the same binding site on the receptor. By binding to the receptor, SDZ 220-581 prevents the conformational change necessary for channel opening, thereby inhibiting the influx of calcium ions (Ca²⁺) that would normally occur upon glutamate binding. This blockade of Ca²⁺ influx is the primary mechanism through which SDZ 220-581 exerts its pharmacological effects.

Experimental Protocols

The determination of the pKi value for a competitive antagonist like SDZ 220-581 typically involves radioligand binding assays. Below is a generalized, detailed methodology representative of the techniques employed.

Protocol: Determination of pKi via Radioligand Binding Assay

1. Membrane Preparation:

-

Source: Rodent brain tissue (e.g., cortex or hippocampus), which has a high density of NMDA receptors, is commonly used.

-

Homogenization: The tissue is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.

-

Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous ligands and other interfering substances. The final pellet is resuspended in the assay buffer.

2. Competitive Binding Assay:

-

Radioligand: A radiolabeled ligand that specifically binds to the glutamate site of the NMDA receptor is used (e.g., [³H]CGP 39653).

-

Incubation: A constant concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitive antagonist, SDZ 220-581.

-

Equilibrium: The incubation is carried out for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

3. Data Analysis:

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding versus the logarithm of the concentration of SDZ 220-581. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

pKi Calculation: The pKi is then calculated as the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.

Conclusion

This compound is a high-affinity, competitive antagonist of the NMDA receptor, as evidenced by its pKi value of 7.7. Its mechanism of action involves the direct blockade of the glutamate binding site, preventing ion channel activation and subsequent intracellular calcium signaling. The characterization of its binding affinity relies on well-established radioligand binding assays. This comprehensive understanding is fundamental for the continued investigation and potential therapeutic application of SDZ 220-581 in neurological research.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 5. Buy (2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane | 179411-94-0 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into SDZ 220-581 Ammonium Salt: A Competitive iGluR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-581 ammonium salt is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors (iGluRs).[1][2][3] By binding to the glutamate recognition site on the NMDA receptor, SDZ 220-581 prevents receptor activation by the endogenous agonist glutamate.[4] This mechanism of action underlies its significant neuroprotective and anticonvulsant properties, which have been demonstrated in various preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of SDZ 220-581, detailed experimental protocols for its characterization, and a summary of its effects on downstream signaling pathways.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for mediating fast synaptic transmission, synaptic plasticity, learning, and memory.[4] Ionotropic glutamate receptors are ligand-gated ion channels that are broadly classified into three subtypes: NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1][5][6][7] Overactivation of these receptors, particularly the NMDA receptor, can lead to excessive calcium influx and subsequent excitotoxic neuronal death, a pathological process implicated in numerous neurological disorders.[4]

SDZ 220-581 ((S)-α-amino-2'-chloro-5-(phosphonomethyl)[1,1'-biphenyl]-3-propanoic acid) is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid (AP7) that exhibits high affinity and selectivity for the NMDA receptor.[8] Its competitive antagonism at the glutamate binding site makes it a valuable research tool for investigating the role of NMDA receptors in physiological and pathological processes. Furthermore, its demonstrated in vivo efficacy, particularly its anticonvulsant activity, highlights its potential as a therapeutic agent.[4][8]

Physicochemical Properties and Data

A summary of the key physicochemical properties of SDZ 220-581 is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[2'-chloro-5'-(phosphonomethyl)biphenyl-3-yl]propanoic acid | |

| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |

| Molecular Weight | 369.74 g/mol | [1] |

| CAS Number | 174575-17-8 | [1] |

| pKi (NMDA Receptor) | 7.7 | [1][2][4] |

| Solubility | Soluble in DMSO (8.57 mg/mL) | [4] |

Pharmacological Profile: iGluR Binding Affinity

| Receptor Subtype | Binding Affinity (pKi) | Reference |

| NMDA | 7.7 | [1][2][4] |

| AMPA | Not reported | |

| Kainate | Not reported |

Mechanism of Action and Downstream Signaling

As a competitive antagonist, SDZ 220-581 directly competes with glutamate for its binding site on the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions.

The antagonism of NMDA receptor-mediated signaling can impact various downstream intracellular pathways. One key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway. NMDA receptor activation can lead to the phosphorylation and activation of ERK1/2, which in turn regulates transcription factors involved in synaptic plasticity and cell survival. By blocking the initial NMDA receptor activation, SDZ 220-581 is expected to attenuate the downstream activation of the ERK1/2 signaling cascade.

Mechanism of SDZ 220-581 Action

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from methodologies used for characterizing NMDA receptor antagonists.

Objective: To determine the binding affinity (Ki) of SDZ 220-581 for the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[³H]CGP 39653 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Binding Reaction: In a 96-well plate, combine the cortical membranes, a fixed concentration of [³H]CGP 39653, and varying concentrations of SDZ 220-581.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of SDZ 220-581 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Workflow

In Vivo Maximal Electroshock Seizure (MES) Test

This protocol is based on the established MES model for assessing anticonvulsant activity.[8]

Objective: To evaluate the anticonvulsant efficacy of SDZ 220-581.

Animals:

-

Male rats or mice

Materials:

-

This compound

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Electroshock device with corneal electrodes

-

Topical anesthetic for the cornea

Procedure:

-

Drug Administration: Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug.

-

Anesthesia and Electrode Placement: Apply a topical anesthetic to the corneas of the animal. Place the corneal electrodes, moistened with saline, on the corneas.

-

Electroshock: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Protection Criteria: An animal is considered protected if the tonic hindlimb extension is abolished.

-

Data Analysis: Calculate the percentage of animals protected in each treatment group and determine the median effective dose (ED50).

In Vivo MES Test Workflow

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist. Its ability to block glutamate-induced excitotoxicity and its proven anticonvulsant effects in preclinical models make it an invaluable tool for neuroscience research. The detailed protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the roles of NMDA receptors in health and disease and to explore the therapeutic potential of their antagonists. Further investigation into its selectivity profile across all iGluR subtypes and its specific impact on downstream signaling pathways such as the ERK1/2 cascade will continue to refine our understanding of this important pharmacological agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SDZ 220-581 - Immunomart [immunomart.com]

- 3. adooq.com [adooq.com]

- 4. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SDZ 220-581 Ammonium Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 220-581 ammonium salt is a potent and orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, binding affinity, and effects on downstream signaling pathways. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Quantitative data are summarized in tabular format for ease of comparison.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. SDZ 220-581, a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid, is a selective and competitive antagonist at the NMDA receptor, demonstrating high affinity for the glutamate binding site.[3][4] Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for investigating the role of NMDA receptors in both physiological and pathological processes.[1][5]

Mechanism of Action

SDZ 220-581 exerts its pharmacological effects by competitively inhibiting the binding of the endogenous agonist, glutamate, to the GluN2 subunit of the NMDA receptor.[3] This antagonism prevents the opening of the ion channel, thereby blocking the influx of Ca²⁺ and Na⁺ ions that is characteristic of NMDA receptor activation. Unlike non-competitive antagonists that bind within the ion channel, SDZ 220-581's competitive nature allows for a more nuanced modulation of receptor activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of SDZ 220-581.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Receptor/Tissue Source | Reference |

| pKi | 7.7 | NMDA Receptor | [1][2][3] |

| Ki | ~20 nM | NMDA Receptor | Calculated from pKi |

Table 2: In Vivo Efficacy

| Assay | Species | Endpoint | Effective Dose (ED₅₀) | Route of Administration | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | Protection against tonic hindlimb extension | < 3.2 mg/kg | Oral | [5] |

| Prepulse Inhibition (PPI) Disruption | Rat | Reduction in PPI | 2.5 mg/kg | Subcutaneous | [6] |

Experimental Protocols

In Vitro: Competitive NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of SDZ 220-581 for the NMDA receptor.

Methodology:

-

Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous glutamate. Following another centrifugation, the final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains:

-

50 µL of rat brain membrane preparation (100-200 µg protein)

-

25 µL of [³H]-CGP 39653 (a specific NMDA receptor antagonist radioligand) at a final concentration of 2-5 nM.

-

25 µL of varying concentrations of SDZ 220-581 (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled L-glutamate (1 mM).

-

-

Incubation and Filtration: The plates are incubated at 4°C for 40 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of SDZ 220-581 that inhibits 50% of specific [³H]-CGP 39653 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Maximal Electroshock Seizure (MES) Test

Objective: To assess the anticonvulsant activity of SDZ 220-581.

Methodology:

-

Animals: Male albino mice (20-25 g) are used.[1] Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Drug Administration: SDZ 220-581 is dissolved in a suitable vehicle (e.g., 0.9% saline with 1-2 drops of Tween 80) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

MES Induction: At a predetermined time after drug administration (e.g., 30, 60, 120 minutes), a maximal seizure is induced via corneal electrodes.[1] An alternating current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds) using an electroconvulsometer.[1]

-

Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

-

Data Analysis: The number of animals protected in each dose group is recorded, and the percentage of protection is calculated. The ED₅₀ (the dose that protects 50% of the animals) is determined using probit analysis.

In Vivo: Prepulse Inhibition (PPI) Test

Objective: To evaluate the effect of SDZ 220-581 on sensorimotor gating.

Methodology:

-

Apparatus: The test is conducted in a sound-attenuated startle chamber equipped with a piezoelectric accelerometer to detect and transduce the animal's startle response.

-

Animals: Male rats (e.g., Sprague-Dawley, 250-350 g) are used.

-

Drug Administration: SDZ 220-581 is administered subcutaneously (s.c.) at the desired doses (e.g., 2.5 mg/kg) 30 minutes before the test session.[7]

-

Test Session:

-

Acclimation: The rat is placed in the startle chamber and allowed to acclimate for 5 minutes with a constant background white noise (e.g., 65 dB).[2]

-

Habituation: A series of startle pulses (e.g., 120 dB, 40 ms duration) are presented to habituate the animal.[2]

-

PPI Trials: The session consists of a pseudorandom presentation of different trial types:

-

Pulse Alone: A 120 dB startle pulse (40 ms).

-

Prepulse + Pulse: A prepulse of varying intensity (e.g., 70, 75, 80 dB) is presented 100 ms before the 120 dB startle pulse.[2]

-

No Stimulus: Background noise only.

-

-

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the presence of the prepulse compared to the pulse-alone trial: %PPI = [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100.

Signaling Pathways

Blockade of the NMDA receptor by SDZ 220-581 is expected to modulate several downstream signaling cascades that are critical for neuronal function and survival. While direct experimental evidence for SDZ 220-581's effect on these pathways is emerging, the known consequences of NMDA receptor antagonism provide a strong basis for the predicted signaling events.

Inhibition of Calcium-Dependent Signaling

The primary consequence of SDZ 220-581's action is the reduction of Ca²⁺ influx into the postsynaptic neuron. This directly impacts the activity of numerous calcium-dependent enzymes and signaling molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre-pulse Inhibition [augusta.edu]

- 6. ja.brc.riken.jp [ja.brc.riken.jp]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to SDZ 220-581 Ammonium Salt for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SDZ 220-581 ammonium salt, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document collates critical data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications to support its use in neuroscience research.

Core Compound Profile

SDZ 220-581 is a biphenyl derivative of 2-amino-7-phosphono-heptanoic acid that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2][3] Its high affinity for this site is quantified by a pKi value of 7.7.[1][2][3][4][5][6][7] This compound is centrally active following oral administration and has demonstrated a range of effects in preclinical models, including anticonvulsant, neuroprotective, and sensorimotor gating modulation properties.[4][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of SDZ 220-581 derived from various preclinical studies.

Table 1: Receptor Binding Affinity

| Parameter | Value | Target | Ligand Site |

| pKi | 7.7 | NMDA Receptor | Glutamate |

Table 2: In Vivo Efficacy and Potency

| Model | Species | Route of Administration | Effective Dose | Effect |

| Maximal Electroshock Seizure (MES) | Mice & Rats | Oral | 10 mg/kg | Full protection against seizures.[4][5][8] |

| Maximal Electroshock Seizure (MES) | Mice | Oral | ED₅₀ < 3.2 mg/kg | Protection against MES-induced seizures.[9] |

| Quinolinic Acid-Induced Neurotoxicity | Rats | Intraperitoneal (i.p.) | 3-15 mg/kg | Reduction of striatal lesions.[8] |

| Quinolinic Acid-Induced Neurotoxicity | Rats | Oral | 10-50 mg/kg | Reduction of striatal lesions.[8] |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | Intravenous (i.v.) | Not specified | 40-50% reduction in infarct size (pre-MCAO).[8] |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | Intravenous (i.v.) | Not specified | 20-30% reduction in infarct size (1 hr post-MCAO).[8] |

| Middle Cerebral Artery Occlusion (MCAO) | Rats | Oral | ≥ 2 x 10 mg/kg | 20-30% protection.[8] |

| Haloperidol-Induced Catalepsy | Rats | Intraperitoneal (i.p.) | 0.32-3.2 mg/kg | Dose- and time-dependent reduction in catalepsy.[10] |

| Prepulse Inhibition (PPI) Disruption | Rats | Not specified | 2.5 mg/kg | Significant reduction in PPI.[11] |

Signaling Pathway and Mechanism of Action

SDZ 220-581 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel associated with the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. The following diagram illustrates this mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments in which SDZ 220-581 has been characterized.

Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the anticonvulsant properties of a compound and is considered a model of generalized tonic-clonic seizures.

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Animal restrainers

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

-

This compound and vehicle control

-

Male CF-1 mice or Sprague-Dawley rats

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory environment. Administer SDZ 220-581 or vehicle control orally at the desired dose (e.g., 10 mg/kg).[8] The test is conducted at the time of peak effect.

-

Anesthesia and Electrode Placement: Gently restrain the animal. Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[9] Place the corneal electrodes on the eyes.

-

Stimulation: Deliver an alternating current electrical stimulus. Typical parameters are 50 mA at 60 Hz for 0.2 seconds for mice and 150 mA at 60 Hz for 0.2 seconds for rats.[1][9]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. This is the primary endpoint.[1]

-

Data Analysis: An animal is considered protected if the tonic hindlimb extension is abolished. The percentage of protected animals in the drug-treated group is compared to the vehicle-treated group. The ED₅₀ can be calculated using probit analysis.[1]

Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model of focal cerebral ischemia is used to assess the neuroprotective effects of compounds like SDZ 220-581.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, chloral hydrate)

-

Operating microscope

-

Surgical instruments

-

4-0 nylon monofilament with a blunted, poly-L-lysine-coated tip

-

Heating pad to maintain body temperature

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.[10][12]

-

Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[12]

-

Vessel Ligation and Incision: Ligate the distal ECA and its branches. Place a temporary ligature around the CCA and ICA. Make a small incision in the ECA stump.[12]

-

Occlusion: Introduce the prepared 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 17-20 mm from the CCA bifurcation.[10][12]

-

Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.

-

Post-operative Care: Suture the incision and allow the animal to recover.

-

Infarct Volume Assessment: After a set period (e.g., 24 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Incubate the slices in 2% TTC solution. The healthy tissue will stain red, while the infarcted tissue will remain white.[10]

-

Data Analysis: Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.

Haloperidol-Induced Catalepsy Test

This model is used to assess the potential extrapyramidal side effects of antipsychotic drugs and the ability of other compounds to modulate them. SDZ 220-581 has been shown to reverse haloperidol-induced catalepsy.[10]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Haloperidol solution

-

This compound and vehicle control

-

Catalepsy bar (a horizontal bar raised from the floor)

-

Stopwatch

Procedure:

-

Drug Administration: Administer the test compound (SDZ 220-581, e.g., 0.32-3.2 mg/kg i.p.) or vehicle. After a set pre-treatment time, administer haloperidol (e.g., 1.0 mg/kg s.c. or i.p.).[3][10][13]

-

Catalepsy Assessment: At various time points after haloperidol administration (e.g., 30, 60, 90 minutes), test for catalepsy.[14]

-

Positioning: Gently place the rat's forepaws on the horizontal bar.[3][13]

-

Measurement: Start the stopwatch and measure the time the rat remains in this unnatural posture (descent latency). A cut-off time (e.g., 120 or 180 seconds) is typically used.[14][15]

-

Data Analysis: Compare the descent latencies between the group treated with haloperidol alone and the group treated with haloperidol plus SDZ 220-581.

Conclusion

This compound is a valuable research tool for investigating the role of the NMDA receptor in various physiological and pathological processes in the central nervous system. Its well-characterized in vivo activity, coupled with its oral bioavailability, makes it a suitable compound for a range of neuroscience studies. The data and protocols provided in this guide are intended to facilitate the design and execution of experiments utilizing this potent NMDA receptor antagonist. Researchers should always adhere to institutional and national guidelines for animal welfare in all experimental procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]

- 6. SDZ 220-581 - Immunomart [immunomart.com]

- 7. SDZ 220-581 | NMDA Receptors | Tocris Bioscience [tocris.com]

- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disruption of prepulse inhibition and increases in locomotor activity by competitive N-methyl-D-aspartate receptor antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rwdstco.com [rwdstco.com]

- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Investigating NMDA Receptor Function with SDZ 220-581

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The NMDA Receptor and its Significance

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate receptor in the central nervous system, playing a critical role in excitatory neurotransmission. Structurally, it is a heterotetrameric complex, typically composed of two GluN1 subunits and two GluN2 subunits. For activation, the NMDA receptor uniquely requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.

Under resting conditions, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺). This block is voltage-dependent and is relieved by depolarization of the postsynaptic membrane. Upon successful co-agonist binding and depolarization, the channel opens, allowing an influx of cations, most notably Calcium (Ca²⁺). This Ca²⁺ influx acts as a crucial second messenger, triggering a cascade of downstream signaling events that underpin synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms fundamental to learning and memory.

Given its central role, dysregulation of NMDA receptor activity is implicated in a wide array of neurological and psychiatric disorders. Excessive activation leads to excitotoxicity, a process of neuronal damage and death resulting from prolonged calcium overload, which is a key factor in conditions like stroke and neurodegenerative diseases.[1][2] Conversely, hypofunction of the NMDA receptor has been linked to psychiatric conditions such as schizophrenia.[1] This dual role makes the NMDA receptor a critical target for therapeutic intervention and a subject of intense investigation.

SDZ 220-581: A Profile of a Competitive NMDA Receptor Antagonist

SDZ 220-581 is a potent, orally active, and competitive antagonist of the NMDA receptor.[3][4] As a biphenyl-derivative of 2-amino-7-phosphono-heptanoic acid (AP7), its chemical structure is optimized for high affinity and central nervous system activity.[5][6]

Mechanism of Action

SDZ 220-581 exerts its inhibitory effect by binding directly to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[1][6] This is a competitive interaction, meaning SDZ 220-581 directly competes with the endogenous agonist, glutamate. By occupying this site, it prevents glutamate from binding and subsequently prevents the conformational change required for channel activation.[1] Importantly, studies have shown that SDZ 220-581 does not bind to the strychnine-insensitive glycine site on the GluN1 subunit or the MK-801 binding site located within the ion channel itself.[6][7] This specificity makes it a valuable tool for isolating and studying the effects of glutamatergic antagonism.

The binding of SDZ 220-581 prevents the influx of Ca²⁺, thereby inhibiting the downstream signaling cascades responsible for both normal synaptic plasticity and pathological excitotoxicity. Its ability to be administered orally and cross the blood-brain barrier makes it particularly useful for in vivo pharmacological studies.[2][5][8]

Quantitative Data Presentation

The efficacy of SDZ 220-581 has been quantified across various in vitro and in vivo models. The following tables summarize key data points for easy reference and comparison.

Table 1: In Vitro Binding Affinity

This table presents the binding affinity of SDZ 220-581 for the NMDA receptor. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.

| Compound | Target | Affinity Metric | Value | Reference(s) |

| SDZ 220-581 | NMDA Receptor (Glutamate Site) | pKi | 7.7 | [1][3][6][9] |

Table 2: In Vivo Pharmacological Activity

This table summarizes the effective doses of SDZ 220-581 in various rodent models, demonstrating its utility in studying neuroprotection, anticonvulsant activity, and behavioral effects.

| Model | Species | Endpoint | Route | Effective Dose | Reference(s) |

| Maximal Electroshock Seizures (MES) | Mouse/Rat | Full protection | p.o. | 10 mg/kg | [3][5] |

| Maximal Electroshock Seizures (MES) | Mouse | ED₅₀ | p.o. | < 3.2 mg/kg | [9] |

| Quinolinic Acid-Induced Lesions | Rat | Neuroprotection | i.p. | 3 - 15 mg/kg | [5] |

| Quinolinic Acid-Induced Lesions | Rat | Neuroprotection | p.o. | 10 - 50 mg/kg | [5] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | 20-30% infarct reduction | i.v. (1hr post) | Not specified | [5] |

| Neuropathic Pain | Rat | Analgesic activity | p.o. | Low doses | [5][10] |

| Prepulse Inhibition (PPI) Disruption | Rat | PPI reduction | Not specified | Not specified | [1] |

| Rotarod Performance | Rat | Motor impairment | Not specified | ~10x MES dose | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline generalized protocols for key experiments where SDZ 220-581 is a valuable tool.

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure Model)

This protocol assesses the ability of SDZ 220-581 to prevent the spread of seizure activity.

Objective: To determine the anticonvulsant efficacy of SDZ 220-581.

Materials:

-

SDZ 220-581.

-

Vehicle (e.g., appropriate solvent for oral gavage).

-

Electroshock device with corneal electrodes.

-

0.9% saline solution.

Procedure:

-

Animal Preparation: Acclimate animals to the facility for at least one week prior to the experiment. Fast animals overnight but allow free access to water.

-

Drug Administration: Prepare a solution or suspension of SDZ 220-581. Administer the compound or vehicle via oral gavage (p.o.). Doses typically range from 3.2 to 32 mg/kg.[3]

-

Time to Peak Effect: Wait for the appropriate time interval to allow for drug absorption and distribution (e.g., 1 hour, or test at multiple time points to determine duration of action).[5]

-

Seizure Induction: Apply a drop of saline to the animal's eyes. Place corneal electrodes over the eyes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after stimulation, observe the animal for the presence of a tonic hindlimb extension. The absence of this extension is considered protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

References

- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. SDZ 220-581 (hydrochloride) | 179411-93-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. rndsystems.com [rndsystems.com]

- 10. benchchem.com [benchchem.com]

SDZ 220-581: A Technical Guide to its Therapeutic Potential as a Competitive NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that demonstrates a high affinity for the glutamate recognition site.[1][2] Preclinical evidence has highlighted its potential across a spectrum of neurological and psychiatric disorders, primarily driven by its ability to modulate glutamatergic neurotransmission and mitigate excitotoxicity.[1] This document provides a comprehensive technical overview of SDZ 220-581, summarizing its pharmacological profile, preclinical efficacy data, detailed experimental protocols, and the core signaling pathways it modulates. The data presented herein supports its investigation for therapeutic applications in epilepsy, schizophrenia, neurodegenerative diseases, and pain.[1][3]

Core Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the NMDA receptor. It selectively binds to the glutamate recognition site on the GluN2 subunit, thereby preventing the binding of the endogenous agonist, glutamate.[1] This inhibitory action blocks the opening of the receptor's associated ion channel, preventing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions. Excessive activation of NMDA receptors is a key mechanism in excitotoxic neuronal damage. By competitively inhibiting this site, SDZ 220-581 effectively reduces this glutamate-mediated excitotoxicity, which is a pathological hallmark of numerous central nervous system (CNS) disorders.[1]

Quantitative Pharmacological and Efficacy Data

The pharmacological activity and preclinical efficacy of SDZ 220-581 have been quantified across various assays and disease models. The data is summarized below for clear comparison.

Table 1: Pharmacological Profile of SDZ 220-581

| Parameter | Value | Receptor Target | Notes |

|---|

| pKi | 7.7 | NMDA Receptor | Indicates high binding affinity for the glutamate site.[1][2] |

Table 2: Efficacy of SDZ 220-581 in Preclinical Models

| Therapeutic Application | Model | Species | Dose | Route | Key Outcome | Citation(s) |

|---|---|---|---|---|---|---|

| Epilepsy | Maximal Electroshock Seizure (MES) | Mouse, Rat | 10 mg/kg | p.o. | Full protection against seizures for ≥24 hours. | [1][2][3] |

| Maximal Electroshock Seizure (MES) | Mouse | ED₅₀ < 3.2 mg/kg | p.o. | Dose-dependent protection. | ||

| Schizophrenia | Prepulse Inhibition (PPI) Disruption | Rat | 2.5 mg/kg | s.c. | Robust reduction in PPI, modeling sensorimotor gating deficits. | [4] |

| Parkinson's Disease | Haloperidol-Induced Catalepsy | Rat | 0.32-3.2 mg/kg | i.p. | Dose-dependent reversal of cataleptic state. | [5] |

| MPTP-Treated Primate | Marmoset | Low doses | s.c. | Counteracted the antiparkinsonian effects of L-DOPA. | [3] | |

| Neuroprotection | Middle Cerebral Artery Occlusion (MCAO) | Rat | ≥2 x 10 mg/kg | p.o. | 20-30% reduction in infarct size. | [3] |

| Middle Cerebral Artery Occlusion (MCAO) | Rat | N/A | i.v. | 40-50% infarct reduction (pre-MCAO); 20-30% (1 hr post-MCAO). | [3] |

| Neuropathic Pain | Neuropathic Pain Model | Rat | Low doses | p.o. | Demonstrated analgesic activity. |[3] |

Detailed Experimental Protocols

Detailed methodologies for key preclinical experiments are provided to facilitate replication and further investigation.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Model

This protocol assesses the ability of a compound to prevent seizure spread.

-

Subjects : Male OF-1 mice are used.[2]

-

Drug Administration : SDZ 220-581 is administered orally (p.o.) at doses ranging from 3.2 to 32 mg/kg.[2] A vehicle control group receives saline.

-

Seizure Induction : At a predetermined time post-administration (e.g., 1 hour to assess onset, up to 24 hours for duration), a maximal electrical stimulus is applied via corneal electrodes.[1][3]

-

Endpoint : The primary endpoint is the occurrence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.

-

Data Analysis : The dose required to protect 50% of the animals (ED₅₀) is calculated. The time-course of protection is evaluated by testing separate cohorts at different time points post-dosing.[2]

Sensorimotor Gating: Prepulse Inhibition (PPI) Model

This protocol measures sensorimotor gating, a process deficient in disorders like schizophrenia.[1]

-

Subjects : Adult male rats are used.[4]

-

Drug Administration : SDZ 220-581 (2.5 mg/kg) or vehicle is administered subcutaneously (s.c.) 30 minutes prior to testing.[4]

-

Apparatus : Animals are placed in a startle chamber equipped to deliver acoustic stimuli and measure whole-body startle responses.[6]

-

Test Session : The session consists of multiple trial types presented in a pseudorandom order:

-

Pulse-Alone Trials : A strong acoustic stimulus (e.g., 120 dB) to elicit a baseline startle response.

-

Prepulse+Pulse Trials : The strong pulse is preceded by a weak, non-startling prepulse (e.g., 3-12 dB above background).

-

No-Stimulus Trials : Background noise only, to measure baseline movement.

-

-

Data Analysis : PPI is calculated as the percentage reduction in the startle response in Prepulse+Pulse trials compared to Pulse-Alone trials. (%PPI = 100 - [(Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial) x 100]).

Parkinson's Disease Model: Haloperidol-Induced Catalepsy

This model is used to screen for compounds with potential antiparkinsonian effects.[5]

-

Subjects : Male Sprague-Dawley rats are used.[5]

-

Catalepsy Induction : The dopamine D2 receptor antagonist haloperidol (1.0 mg/kg) is administered subcutaneously (s.c.) to induce a cataleptic state.[5]

-

Drug Administration : SDZ 220-581 is administered intraperitoneally (i.p.) at doses of 0.32-3.2 mg/kg at a set time after haloperidol.[5]

-

Catalepsy Assessment : At various time points post-SDZ 220-581 administration, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a raised horizontal bar. The time taken for the rat to remove both paws from the bar is recorded.

-

Data Analysis : The duration of catalepsy (time spent on the bar) is compared between the SDZ 220-581 treated groups and the vehicle control group. A significant reduction in time indicates anticataleptic (potential antiparkinsonian) activity.[5]

Future Directions and Clinical Perspective

The robust preclinical profile of SDZ 220-581 suggests several avenues for future research.[1] Its long-lasting oral efficacy in seizure models makes it a compelling candidate for drug-resistant epilepsy.[1][3] While its role in Parkinson's disease is complex, given the negative interaction with L-DOPA in primates, further studies could explore its utility in specific disease stages or for non-motor symptoms.[3][5] In schizophrenia, its ability to modulate sensorimotor gating positions it as a valuable tool for dissecting glutamatergic hypotheses of the disorder.[1][7]

Future research should prioritize:

-

Phase I Clinical Trials : To establish safety, tolerability, and pharmacokinetic profiles in human subjects.

-

Advanced Disease Models : Testing efficacy in transgenic models of neurodegenerative diseases like Alzheimer's.

-

Biomarker Development : Identifying and validating biomarkers (e.g., CSF glutamate levels, fMRI) to measure target engagement in clinical settings.

-

Combination Therapies : Investigating potential synergies with existing antiepileptic or antipsychotic medications.

While many NMDA antagonists have faced challenges in clinical development due to adverse effects, the competitive binding profile and high potency of SDZ 220-581 may offer a more favorable therapeutic window.[1][8] Continued investigation is warranted to determine if its promising preclinical profile can be translated into clinical benefit.

References

- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]

- 7. Item - Kynurenic acid in psychiatric disorders : studies on the mechanisms of action - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. mdpi.com [mdpi.com]

Early-Stage Research on SDZ 220-581: A Technical Guide to its Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been the subject of early-stage research to explore its neuroprotective properties. This technical guide provides an in-depth overview of the foundational preclinical studies investigating SDZ 220-581's mechanism of action, and its efficacy in models of excitotoxicity and ischemic stroke. The information is presented to facilitate further research and development of this compound for potential therapeutic applications in neurological disorders.

Core Mechanism of Action

SDZ 220-581 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor.[1] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the excessive influx of calcium ions that is a hallmark of excitotoxic neuronal injury. The high affinity of SDZ 220-581 for the NMDA receptor is quantified by a pKi value of 7.7.[1][2][3]

Preclinical Neuroprotection Studies

Early in vivo research has demonstrated the neuroprotective efficacy of SDZ 220-581 in two key models of neuronal damage: quinolinic acid-induced striatal lesions and focal cerebral ischemia.

Quinolinic Acid-Induced Striatal Lesions

Intrastriatal injection of the excitotoxin quinolinic acid serves as a model for neurodegenerative diseases like Huntington's disease. SDZ 220-581 has shown a dose-dependent reduction in the extent of striatal lesions in this model.

Experimental Protocol: Quinolinic Acid-Induced Striatal Lesions in Rats

A generalized protocol for this type of study is as follows:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A cannula is implanted into the striatum at precise coordinates.

-

Quinolinic Acid Injection: A solution of quinolinic acid is microinjected into the striatum to induce an excitotoxic lesion.

-

Drug Administration: SDZ 220-581 is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at specific time points relative to the quinolinic acid injection.

-

Lesion Assessment: After a set period, the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with Nissl stain) to visualize the lesion.

-

Quantitative Analysis: The volume of the striatal lesion is quantified using image analysis software. The percentage reduction in lesion volume in treated animals is compared to a vehicle-treated control group.

Quantitative Data: Neuroprotection in Quinolinic Acid Lesion Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Percentage Reduction in Lesion Volume |

| SDZ 220-581 | 3 - 15 | i.p. | Dose-dependent reduction |

| SDZ 220-581 | 10 - 50 | p.o. | Dose-dependent reduction |

Note: Specific percentage reductions at each dose are detailed in the primary literature.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia, mimicking the effects of stroke. SDZ 220-581 has demonstrated a significant reduction in infarct volume in this model.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

A standard protocol for the MCAO model involves the following steps:

-

Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are typically used.

-

Surgical Procedure: The middle cerebral artery is occluded, usually by inserting a filament into the internal carotid artery to block the origin of the MCA. This induces a focal ischemic event.

-

Reperfusion: In some protocols, the filament is withdrawn after a specific period (e.g., 2 hours) to allow for reperfusion, mimicking the clinical scenario of thrombolysis.

-

Drug Administration: SDZ 220-581 is administered intravenously (i.v.) either before the occlusion or at a specific time point after the occlusion or during reperfusion.

-

Infarct Volume Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are sectioned. The infarct volume is typically visualized using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and the infarcted tissue remains white.

-

Quantitative Analysis: The infarct volume is calculated using image analysis software and is often expressed as a percentage of the total hemispheric volume.

Quantitative Data: Neuroprotection in MCAO Model

| Treatment Timing | Route of Administration | Infarct Size Reduction |

| Pre-MCAO | i.v. | 40-50% |

| 1 hour post-MCAO | i.v. | 20-30% |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of SDZ 220-581 are primarily mediated through the blockade of the NMDA receptor and the subsequent downstream signaling cascades associated with excitotoxicity.

Caption: Mechanism of action of SDZ 220-581 in preventing excitotoxicity.

Caption: General experimental workflow for in vivo neuroprotection studies.

Discussion and Future Directions

The early-stage research on SDZ 220-581 provides a strong rationale for its potential as a neuroprotective agent. Its ability to competitively antagonize the NMDA receptor and mitigate excitotoxic damage has been demonstrated in relevant preclinical models. However, several aspects warrant further investigation:

-

Therapeutic Window: A more detailed characterization of the therapeutic window for administration after neuronal injury is crucial for its clinical translatability.

-

Chronic Models: Efficacy studies in chronic models of neurodegeneration are needed to assess its long-term benefits.

-

Safety and Tolerability: Comprehensive safety and tolerability studies are required to understand potential side effects associated with NMDA receptor antagonism.

-

Combination Therapies: Exploring the synergistic effects of SDZ 220-581 with other neuroprotective agents targeting different pathways could lead to more effective treatment strategies.

This technical guide summarizes the foundational preclinical evidence for the neuroprotective effects of SDZ 220-581. The presented data and experimental protocols offer a basis for further research into this promising compound for the treatment of neurological disorders characterized by excitotoxicity.

References

- 1. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SDZ 220-581 Ammonium Salt in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of SDZ 220-581 ammonium salt, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in mouse models. The included protocols are for guidance and should be adapted to specific research needs.

Mechanism of Action

SDZ 220-581 functions as a competitive antagonist at the glutamate recognition site of the NMDA receptor.[1][2][3] This action prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the activation of the receptor.[1] Excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage, and by blocking this, SDZ 220-581 can mitigate glutamate-induced neurotoxicity.[1][4] The compound exhibits a high affinity for the NMDA receptor, with a reported pKi value of 7.7.[1][2][3] It is centrally active following oral administration and is characterized by a rapid onset and long duration of action.[2][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound derived from various in vivo studies in mice.

Table 1: In Vivo Efficacy in Mice

| Parameter | Value | Animal Model | Application | Citation |

| Effective Dose (Oral) | 3.2 - 32 mg/kg | Male OF-1 mice | Protection against maximal electroshock seizures (MES) | [2][5][7] |

| Full Protection Dose (Oral) | 10 mg/kg | Mice and Rats | Protection against maximal electroshock seizures (MES) | [1][3][6] |

| Onset of Action | < 1 hour | Rodents | Anticonvulsant activity | [1][6] |

| Duration of Action | > 24 hours | Rodents | Anticonvulsant activity | [1][6] |

| ED₅₀ | < 3.2 mg/kg | Not Specified | Protection against MES-induced seizures |

Table 2: Physicochemical Properties

| Property | Value | Citation |

| Molecular Formula | C₁₆H₁₇ClNO₅P | [1] |

| Molecular Weight | 369.74 g/mol | [1][2] |

| CAS Number | 174575-17-8 | [1][2] |

| Solubility | DMSO: 8.57 mg/mL | [1][2] |

| Storage Conditions | Powder: -20°C; In solvent: -80°C | [1][2] |

Experimental Protocols

Protocol for Assessing Anticonvulsant Activity (Maximal Electroshock Seizure Model)

This protocol details the procedure to evaluate the anticonvulsant effects of SDZ 220-581 in mice using the MES model.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, saline, or 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Electroshock device with corneal electrodes

-

Topical anesthetic for the eyes

Procedure:

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 3.2, 10, and 32 mg/kg).[2][5] It may be necessary to use sonication or warming to aid dissolution in DMSO if used as a stock solvent.[2]

-

Animal Dosing: Administer the prepared SDZ 220-581 suspension or vehicle to mice via oral gavage.

-

Pre-treatment Time: Allow for a pre-treatment period of at least 1 hour before inducing seizures, considering the rapid onset of action.[1][6]

-

Seizure Induction:

-

Apply a drop of topical anesthetic to the corneas of the mouse to minimize discomfort.

-

Place the corneal electrodes on the eyes of the mouse.

-

Deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.

-

Data Analysis: Calculate the percentage of mice protected from seizures at each dose level. An ED₅₀ value can be determined using probit analysis.

Protocol for Evaluating Effects on Sensorimotor Gating (Prepulse Inhibition of Startle)

This protocol outlines the methodology to assess the impact of SDZ 220-581 on sensorimotor gating using the prepulse inhibition (PPI) of the acoustic startle response.

Materials:

-

This compound

-

Vehicle

-

Mice (strain as appropriate for behavioral studies)

-

Startle response measurement system (including a startle chamber, loudspeaker, and response platform)

Procedure:

-

Drug Preparation: Prepare SDZ 220-581 in a suitable vehicle. A dose of 2.5 mg/kg has been used in rats and can be adapted for mice.[1]

-

Animal Dosing: Administer the drug or vehicle to the mice (e.g., via intraperitoneal injection or oral gavage).

-

Acclimatization and Pre-treatment: Allow for a pre-treatment period before placing the animals in the startle chambers for a brief acclimatization period (e.g., 5 minutes).

-

Test Session: The test session typically consists of multiple trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the startling pulse (e.g., 100 ms).

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Measurement: The startle response (amplitude of the whole-body flinch) is measured by a transducer platform.

-

Data Analysis: Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between the drug-treated and vehicle-treated groups. SDZ 220-581 has been shown to reduce PPI.[1]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of SDZ 220-581.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo mouse studies.

References

- 1. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SDZ 220-581 | NMDAR antagonist | Probechem Biochemicals [probechem.com]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Preparation of SDZ 220-581 Ammonium Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of SDZ 220-581 ammonium salt, a potent and competitive NMDA receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy of experimental results and maintaining laboratory safety.

Compound Data and Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate concentration calculations and solution preparation.

| Property | Value |

| Molecular Formula | C₁₆H₂₀ClN₂O₅P |

| Molecular Weight | 386.77 g/mol |

| CAS Number | 179411-94-0 |

| Appearance | Solid powder |

| Solubility in DMSO | < 3.9 mg/mL |

| pKi for NMDA Receptor | 7.7 |

| Storage of Powder | -20°C for up to 2 years |

| Storage of DMSO Stock | -80°C for up to 6 months |

Health and Safety Precautions

SDZ 220-581 is a potent neuroactive compound and should be handled with care. As an NMDA receptor antagonist, it can have significant physiological effects.

Personal Protective Equipment (PPE):

-

Gloves: Wear powder-free nitrile or other appropriate chemical-resistant gloves at all times.

-

Lab Coat: A clean lab coat should be worn to protect from spills.

-

Eye Protection: Safety glasses or goggles are mandatory to prevent eye exposure.

-

Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95) is recommended to avoid inhalation.

Handling:

-

All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated chemical fume hood.

-

Avoid generating dust when weighing the compound.

-

In case of skin contact, wash the affected area immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.868 mg of the compound.

-

Calculation: 386.77 g/mol (MW) * 0.010 mol/L (10 mM) * 0.001 L (1 mL) = 0.0038677 g = 3.868 mg

-

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube or vial.

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO. For 3.868 mg, add 1 mL of DMSO.

-

Tightly cap the tube/vial.

-

-

Solubilization:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, sonicate the solution in a water bath for 5-10 minutes. Gentle warming may also aid in dissolution.

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

-

Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C can be used for up to one month.

-

Best Practices for Using the Stock Solution:

-

When preparing working solutions for experiments, it is recommended to make intermediate dilutions of the DMSO stock in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.

-

The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway context of SDZ 220-581.

Caption: Workflow for preparing this compound stock solution.

Caption: SDZ 220-581 as a competitive antagonist of the NMDA receptor.

Application Notes and Protocols: SDZ 220-581 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the glutamate recognition site. Its ability to cross the blood-brain barrier and its long duration of action make it a valuable tool for in vivo research in various neurological and psychiatric disease models.[1][2] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant pharmacological data for the use of SDZ 220-581 in in vivo studies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₇ClNO₅P |

| Molecular Weight | 369.74 g/mol |

| Solubility | Soluble in DMSO |

| Storage | Store powder at -20°C. |

Recommended Dosages for In Vivo Studies

The appropriate dosage of SDZ 220-581 can vary significantly depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages reported in various preclinical studies.

| Animal Model | Application | Route of Administration | Dosage Range | Reported Effect |

| Mice | Anticonvulsant (Maximal Electroshock Seizure) | Oral (p.o.) | 10 mg/kg | Full protection against seizures.[3] |

| Rats | Anticonvulsant (Maximal Electroshock Seizure) | Oral (p.o.) | 10 mg/kg | Full protection against seizures.[3] |

| Rats | Parkinson's Disease Model (Haloperidol-induced catalepsy) | Intraperitoneal (i.p.) | 0.32 - 3.2 mg/kg | Dose-dependent reduction of catalepsy.[4] |

| Rats | Schizophrenia Model (Prepulse Inhibition) | Subcutaneous (s.c.) | 2.5 - 5.0 mg/kg | Reduction in prepulse inhibition.[1] |

| Rats | Neuroprotection (Quinolinic acid-induced lesions) | Intraperitoneal (i.p.) | 3 - 15 mg/kg | Reduction in striatal lesion extent.[3] |

| Rats | Neuroprotection (Quinolinic acid-induced lesions) | Oral (p.o.) | 10 - 50 mg/kg | Reduction in striatal lesion extent.[3] |

| Rats | Focal Cerebral Ischemia (MCAO model) | Oral (p.o.) | ≥ 2 x 10 mg/kg | 20-30% protection.[3] |

| Rats | Chronic Epilepsy | Intraperitoneal (i.p.) | 3.2 mg/kg | Modest and sustained anticonvulsant effect.[5] |

| Rats | Chronic Epilepsy | Oral (p.o.) | Day 1: 20 mg/kg, Day 2: 10 mg/kg, Day 3: 5 mg/kg | Investigated for long-term alterations in seizure probability.[5] |

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rodents

This protocol is used to evaluate the anticonvulsant properties of SDZ 220-581.

Materials:

-

SDZ 220-581

-

Vehicle (see preparation below)

-

Male albino mice (20-25 g) or Wistar rats (150-200 g)

-

Electroshock apparatus with corneal electrodes

-

0.9% Saline solution

Vehicle Preparation:

-

For Oral Administration (p.o.): A standard vehicle for poorly water-soluble compounds is a suspension in 0.5% methyl cellulose or 0.5% carboxymethyl cellulose (CMC) in sterile water. Tween 80 (e.g., 0.1-0.5%) can be added to aid suspension.

-

For Intraperitoneal Injection (i.p.): SDZ 220-581 can be dissolved in sterile saline.[6]

Procedure:

-

Fast the animals overnight with free access to water.

-

Prepare the required concentration of SDZ 220-581 in the chosen vehicle.

-

Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage). A typical pre-treatment time for oral administration is 60 minutes.[3]

-

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) via the corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered a positive endpoint, indicating protection.

Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential of SDZ 220-581 in alleviating extrapyramidal symptoms associated with antipsychotic drugs.

Materials:

-

SDZ 220-581

-

Haloperidol

-

Vehicle (e.g., sterile saline for i.p. injection)

-

Male Sprague-Dawley rats (200-250 g)

-

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

-

Stopwatch

Procedure:

-

Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.[4]

-

After a set time (e.g., 30-60 minutes), administer SDZ 220-581 or vehicle (i.p.).

-

At various time points post-SDZ 220-581 administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

-

Gently place the rat's forepaws on the horizontal bar.

-

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

-

A reduction in the descent latency in the SDZ 220-581 treated group compared to the vehicle group indicates an anti-cataleptic effect.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SDZ 220-581 and a general workflow for in vivo experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The competitive NMDA receptor antagonist SDZ 220-581 reverses haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor-mediated long-term alterations in epileptiform activity in experimental chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged Ketamine Effects in Sp4 Hypomorphic Mice: Mimicking Phenotypes of Schizophrenia | PLOS One [journals.plos.org]

Application of SDZ 220-581 in Neurodegenerative Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction